

Application Notes and Protocols: Preparation of Deanol Orotate for Simultaneous Intracarotid Administration

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Compound of Interest

Compound Name: *Deanol orotate*

Cat. No.: *B1669967*

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Disclaimer: This document provides a theoretical framework for the preparation of **deanol orotate** for research purposes. The synthesis and administration of this compound have not been validated for clinical use and must be performed in a controlled laboratory setting by qualified professionals. All procedures should be adapted and validated by the end-user.

Introduction

Deanol, also known as dimethylaminoethanol (DMAE), is a precursor to choline and has been investigated for its potential role in acetylcholine synthesis.[1][2] Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[3][4] The salt, **deanol orotate**, combines these two molecules, potentially offering a dual mechanism of action. Intracarotid administration is a specialized drug delivery route that allows for targeted delivery to the brain, bypassing the blood-brain barrier to some extent and achieving higher local concentrations.

These application notes provide a comprehensive, theoretical protocol for the synthesis, formulation, and quality control of **deanol orotate** intended for intracarotid administration in a research setting.

Synthesis of Deanol Orotate (Theoretical Protocol)

The synthesis of **deanol orotate** (CAS: 1446-06-6) is based on a standard acid-base neutralization reaction between orotic acid and deanol.^{[5][6]}

2.1 Materials and Equipment

- Orotic Acid (MW: 156.10 g/mol)
- 2-(Dimethylamino)ethanol (Deanol) (MW: 89.14 g/mol)
- Ethanol (95% and absolute)
- Deionized Water
- Magnetic stirrer with heating plate
- Reaction flask and condenser
- Büchner funnel and vacuum flask
- Drying oven or vacuum desiccator

2.2 Synthesis Protocol

- **Dissolution of Orotic Acid:** In a reaction flask, suspend 1 mole equivalent of orotic acid in a minimal amount of a 1:1 ethanol/water mixture. Heat the suspension to 60-70°C with continuous stirring to aid dissolution.
- **Addition of Deanol:** Slowly add 1 mole equivalent of deanol to the heated suspension dropwise over 30 minutes.
- **Reaction:** Maintain the reaction mixture at 70°C with stirring for 2-3 hours. The solution should become clear as the salt forms.
- **Crystallization:** Cool the reaction mixture slowly to room temperature, then place it in an ice bath (0-4°C) for at least 2 hours to induce crystallization of the **deanol orotate** salt.
- **Isolation:** Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the crystals with a small amount of cold, absolute ethanol to remove any unreacted starting materials.
- **Drying:** Dry the purified **deanol orotate** crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
- **Characterization:** Confirm the identity and purity of the synthesized salt using techniques such as melting point determination, FTIR, and ¹H-NMR spectroscopy.

Formulation for Intracarotid Administration

The formulation of a sterile solution for intracarotid injection requires careful consideration of solubility, pH, tonicity, and sterility to ensure safety and efficacy.^{[7][8]}

3.1 Materials and Equipment

- Synthesized **Deanol Orotate** powder
- Water for Injection (WFI)
- Propylene Glycol (PG)
- Sodium Chloride
- Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for pH adjustment
- Sterile membrane filters (0.22 µm)
- Aseptic filling hood (Laminar Flow Hood)
- Sterile vials and stoppers

3.2 Formulation Protocol (Aseptic Process)

- **Vehicle Preparation:** In a sterile beaker within an aseptic environment, mix 20% (v/v) propylene glycol with 80% (v/v) Water for Injection.

- Solubilization: Slowly add the calculated amount of **deanol orotate** powder to the vehicle while stirring continuously. Gentle warming (not exceeding 40°C) may be applied if necessary to facilitate dissolution.
- Tonicity Adjustment: Dissolve sodium chloride in the solution to achieve an isotonic formulation (approximately 0.9% w/v, adjusted based on the contribution of the active ingredient).
- pH Adjustment: Measure the pH of the solution and adjust to a physiologically compatible range (e.g., 7.0-7.4) using 0.1 N HCl or 0.1 N NaOH.
- Final Volume: Add Water for Injection to reach the final target volume and stir until a homogenous solution is obtained.
- Sterile Filtration: Filter the final solution through a sterile 0.22 µm membrane filter directly into a sterile receiving vessel.
- Aseptic Filling: Under aseptic conditions, dispense the sterile-filtered solution into pre-sterilized vials.
- Sealing: Securely seal the vials with sterile stoppers and crimp caps.

Data Presentation

The following tables summarize the quantitative data for the formulation and quality control specifications for the final **deanol orotate** injectable solution.

Table 1: **Deanol Orotate** Formulation Composition

Component	Quantity per mL	Purpose
Deanol Orotate	10 mg (example)	Active Pharmaceutical Ingredient
Propylene Glycol	0.2 mL	Co-solvent for solubility enhancement[9]
Sodium Chloride	q.s. to isotonicity	Tonicity adjusting agent
0.1 N HCl / 0.1 N NaOH	q.s. to pH 7.2 ± 0.2	pH adjusting agent

| Water for Injection (WFI) | q.s. to 1.0 mL | Vehicle |

Table 2: Quality Control Specifications for **Deanol Orotate** Injection

Test	Method	Acceptance Criteria
Appearance	Visual Inspection	Clear, colorless solution, free from visible particulates.
Identity	HPLC (retention time)	Retention time of the major peak corresponds to that of the deanol orotate reference standard.
Assay (Content)	HPLC-UV	90.0% - 110.0% of the labeled amount.
Purity/Impurities	HPLC-UV	Orotic Acid: $\leq 0.5\%$, Deanol: $\leq 0.5\%$, Any other individual impurity: $\leq 0.2\%$, Total Impurities: $\leq 1.0\%$.
pH	USP <791>	7.0 - 7.4
Particulate Matter	USP <788>	$\geq 10 \mu\text{m}$: ≤ 6000 particles/container, $\geq 25 \mu\text{m}$: ≤ 600 particles/container.
Sterility	USP <71>	Must meet the requirements of the sterility test (no microbial growth). [10]

| Bacterial Endotoxins | USP <85> (LAL Test) | $\leq 175/V$ EU/mL (V=max recommended dose in mL/hr), specific limit to be determined.[\[11\]](#)[\[12\]](#) |

Experimental Protocols: Quality Control

Rigorous quality control testing is mandatory for all parenteral preparations to ensure their safety, identity, strength, quality, and purity.[\[13\]](#)[\[14\]](#)[\[15\]](#)

5.1 Identity and Assay by High-Performance Liquid Chromatography (HPLC) This method allows for the simultaneous quantitation of **deanol orotate** and its potential degradation

products or starting materials. A mixed-mode chromatography approach may be effective for separating the basic drug and its acidic counter-ion.[16]

- Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detector: UV at a wavelength appropriate for orotic acid (e.g., 280 nm).
- Injection Volume: 20 μ L.
- Procedure: Prepare a standard solution of **deanol orotate** reference standard and a sample solution of the formulated product. Inject both into the HPLC system.
- Identity: The principal peak in the sample chromatogram should correspond in retention time to that of the standard.
- Assay: Calculate the content of **deanol orotate** in the sample by comparing the peak area with that of the standard.

5.2 Sterility Testing Sterility testing must be performed under strict aseptic conditions to avoid contamination.[17][18]

- Method: Membrane Filtration as per USP <71>.
- Procedure:
 - Pool the contents of a representative number of vials.
 - Pass the pooled solution through a 0.45 μ m membrane filter.
 - Rinse the filter with a sterile diluting fluid.
 - Aseptically cut the membrane in half. Place one half in Fluid Thioglycollate Medium (for anaerobic bacteria) and the other half in Soybean-Casein Digest Medium (for aerobic

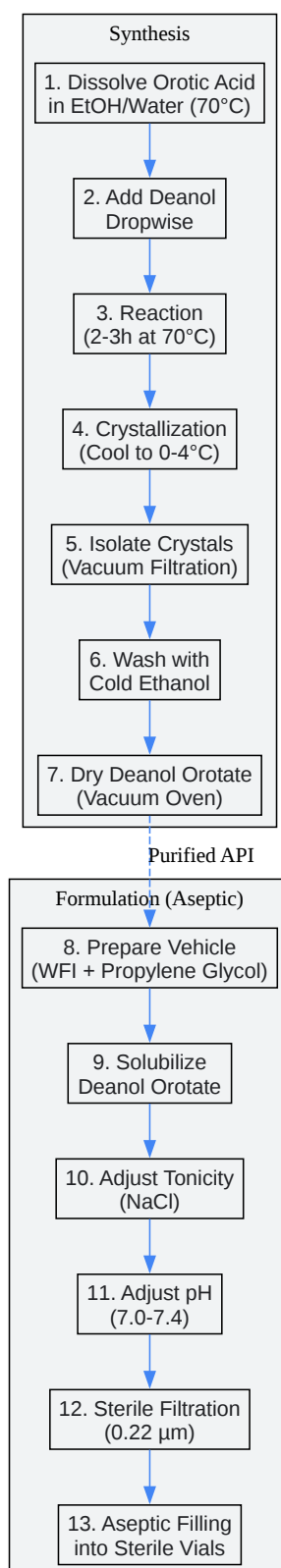
bacteria and fungi).

- Incubate the media for not less than 14 days.
- Acceptance Criteria: No evidence of microbial growth during the incubation period.

5.3 Bacterial Endotoxin Testing (LAL Test) This test detects or quantifies endotoxins from Gram-negative bacteria.

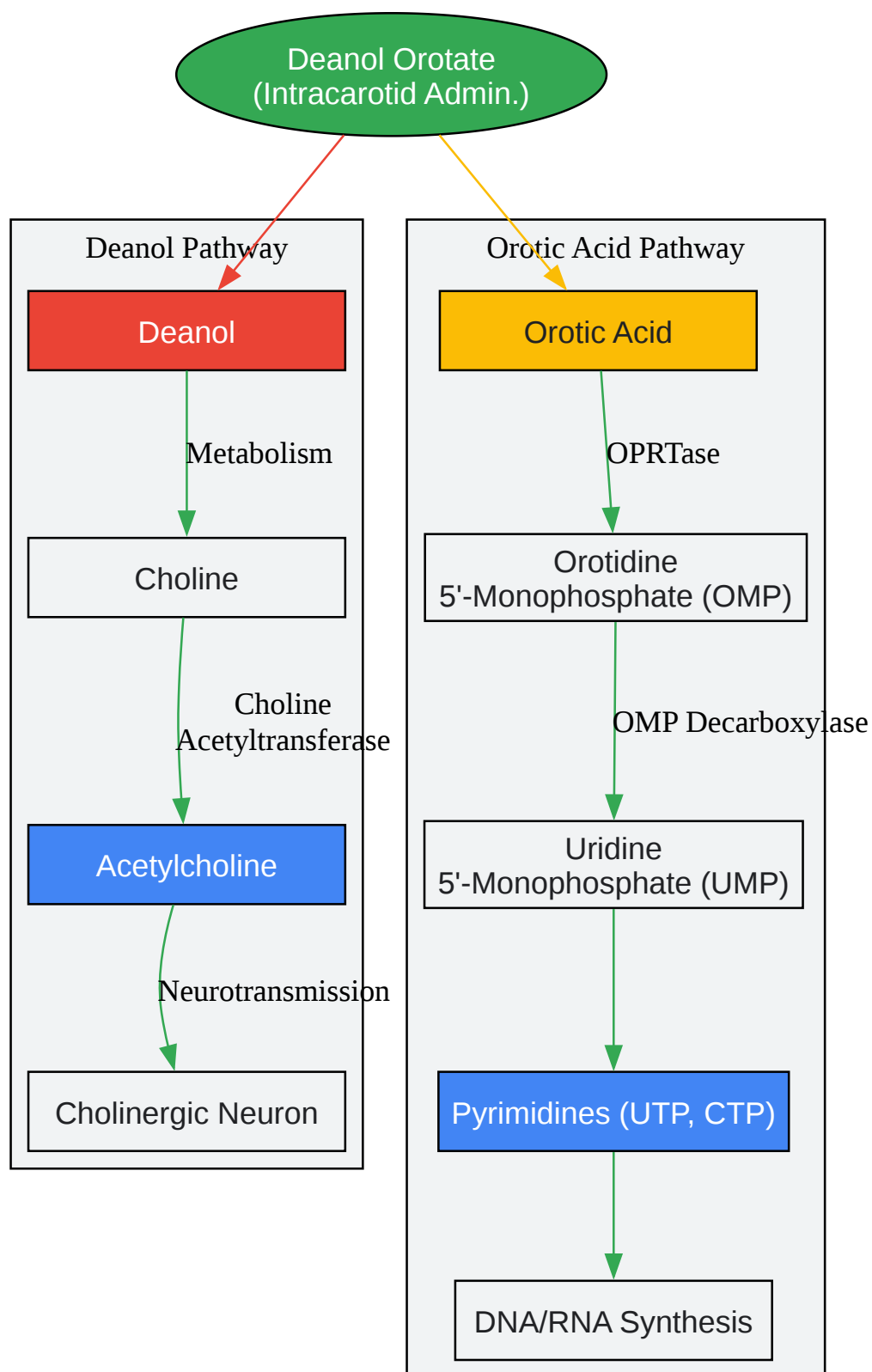
- Method: Limulus Amebocyte Lysate (LAL) test, Gel-clot technique as per USP <85>.
- Procedure:
 - Perform a test for interfering factors to ensure the sample does not inhibit or enhance the reaction.
 - Mix aliquots of the **deanol orotate** solution (in a series of dilutions) with LAL reagent in depyrogenated tubes.
 - Incubate the tubes at $37 \pm 1^{\circ}\text{C}$ for 60 ± 2 minutes.
 - After incubation, invert the tubes and observe for the formation of a solid gel clot.
- Acceptance Criteria: The endotoxin level must be below the calculated endotoxin limit for the product.

Visualization



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Caption: Experimental workflow for **deanol orotate** synthesis and formulation.



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Caption: Hypothetical signaling pathways for **deanol orotate**.

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